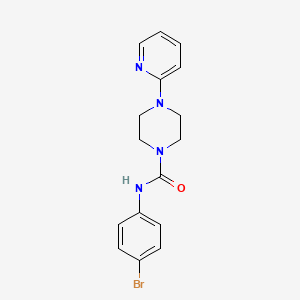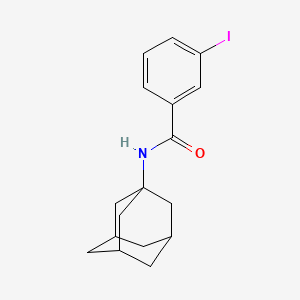![molecular formula C17H10F2N4O2 B5363933 2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)
2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole], commonly known as MFOX, is a heterocyclic compound that has gained significant attention in the field of scientific research. MFOX is a versatile compound that finds its application in various fields, including pharmaceuticals, materials science, and electronics. MFOX is known for its unique structure and properties that make it an important compound for scientific research.
作用機序
MFOX works by inhibiting the activity of certain enzymes in the body. MFOX binds to the enzyme's active site, preventing the substrate from binding to the enzyme. This inhibition of enzyme activity leads to a decrease in the production of certain biological molecules, resulting in a physiological effect.
Biochemical and Physiological Effects:
MFOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that MFOX has anti-inflammatory, anti-tumor, and anti-bacterial properties. MFOX has also been shown to have an inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that MFOX has an analgesic effect and can reduce inflammation.
実験室実験の利点と制限
MFOX has several advantages for lab experiments. MFOX is stable under normal laboratory conditions, making it easy to handle and store. MFOX is also relatively easy to synthesize, making it readily available for scientific research. However, MFOX has some limitations for lab experiments. MFOX is insoluble in water, making it difficult to dissolve in biological systems. MFOX also has low bioavailability, making it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of MFOX. One direction is to explore the use of MFOX as a fluorescent probe for the detection of biological molecules. Another direction is to investigate the potential of MFOX as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of MFOX and its physiological effects. Finally, there is a need to develop new synthesis methods for MFOX that are more efficient and environmentally friendly.
Conclusion:
In conclusion, MFOX is a versatile compound that finds its application in various fields of scientific research. MFOX has unique properties that make it an important compound for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MFOX have been discussed in this paper. The scientific research of MFOX has the potential to lead to the development of new drugs, materials, and technologies, making it an important area of research.
合成法
MFOX can be synthesized using various methods, including the reaction of 4-fluoroaniline with ethyl oxalyl chloride followed by the reaction with hydrazine hydrate. Another method involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate followed by the reaction with ethyl oxalyl chloride. Both methods result in the formation of MFOX as a white crystalline powder.
科学的研究の応用
MFOX finds its application in various fields of scientific research, including pharmaceuticals, materials science, and electronics. In the pharmaceutical industry, MFOX is used as a building block for the synthesis of various drugs. MFOX is also used as a fluorescent probe for the detection of biological molecules. In materials science, MFOX is used as a building block for the synthesis of various polymers and materials. In electronics, MFOX is used as a component for the fabrication of organic light-emitting diodes.
特性
IUPAC Name |
2-(4-fluorophenyl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O2/c18-12-5-1-10(2-6-12)16-22-20-14(24-16)9-15-21-23-17(25-15)11-3-7-13(19)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUNJPRDUFMZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC3=NN=C(O3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5363851.png)
![2-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzylidene)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5363858.png)
![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)
![4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5363870.png)
![N-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1,1-dimethyl-2-oxoethyl]-4-methylaniline](/img/structure/B5363872.png)
![3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5363880.png)

![[1-(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)-2-piperidinyl]methanol](/img/structure/B5363911.png)
![N-(3-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363915.png)
![7-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5363920.png)

![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5363940.png)
